molecular formula C15H20N4O3S2 B2710612 N-(2,1,3-benzothiadiazol-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide CAS No. 1219914-73-4

N-(2,1,3-benzothiadiazol-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide

Cat. No.: B2710612
CAS No.: 1219914-73-4
M. Wt: 368.47
InChI Key: NVTVUWKEAQEYOQ-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a novel synthetic compound designed for research and development purposes, integrating the 2,1,3-benzothiadiazole heterocycle with a carboxamide linker and a sulfonamide-functionalized cyclohexane moiety. The 2,1,3-benzothiadiazole core is a well-known electron-accepting unit in materials science . Its derivatives have been extensively investigated for applications in organic electronics, including the construction of organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and conductive polymers . The incorporation of a methanesulfonamidomethyl group on the cyclohexane ring introduces potential for hydrogen bonding and altered solubility, which can be critical for modulating the compound's physicochemical properties or its interaction with biological targets. While specific biological data for this compound is not available, related molecular architectures containing thiazole and carboxamide groups have shown notable biological activities in scientific literature, such as antimicrobial and antitumor properties, suggesting this compound could be of interest in medicinal chemistry research . Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecular systems, or as a candidate for evaluating new functional materials and pharmacological tools. This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S2/c1-24(21,22)16-9-10-5-7-11(8-6-10)15(20)17-12-3-2-4-13-14(12)19-23-18-13/h2-4,10-11,16H,5-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTVUWKEAQEYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

  • Molecular Formula : C15H20N4O3S2
  • Molecular Weight : 368.47 g/mol
  • IUPAC Name : this compound

The compound features a benzothiadiazole moiety, which is known for its diverse biological activities, combined with a methanesulfonamide group that enhances its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties by inhibiting bacterial cell wall synthesis. This mechanism is common among sulfonamide derivatives, which interfere with folic acid synthesis in bacteria.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
  • Cell Protection : Research indicates potential neuroprotective effects, particularly against dopaminergic neurotoxins. This suggests a role in protecting neuronal cells from oxidative stress and apoptosis.

In Vitro Studies

In vitro assays have demonstrated the effectiveness of this compound against various bacterial strains and in models of inflammation:

  • Antibacterial Activity : The compound has shown significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli in laboratory tests.
  • Neuroprotective Effects : In studies involving rat PC12 cells exposed to neurotoxins like MPP+ and methamphetamine, the compound significantly increased cell viability and reduced markers of oxidative stress.

Case Studies

A notable case study involved the evaluation of this compound's effects in a model of neurodegeneration:

  • Model : Rat PC12 cell line treated with MPP+.
  • Findings : Treatment with varying concentrations of the compound resulted in a dose-dependent increase in cell survival rates compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Comparative Analysis

CompoundAntibacterial ActivityAnti-inflammatory ActivityNeuroprotective Effects
This compoundSignificantModerateSignificant
SulfamethoxazoleHighLowNone
Benzothiadiazole DerivativesVariableHighModerate

Comparison with Similar Compounds

Indolylbenzothiadiazole Derivatives ()

Compounds such as 4-(3-methyl-1H-indol-2-yl)-2,1,3-benzothiadiazole and N-substituted indolylbenzothiadiazoles (e.g., derivatives 1d–1h) share the benzothiadiazole core but differ in substituents. Key comparisons:

  • Functional Groups : The target compound replaces the indole ring with a cyclohexane-carboxamide group, reducing aromaticity but increasing steric bulk. This may alter binding affinity in biological systems.
  • Synthesis : Both classes employ coupling reactions (e.g., borate-mediated cyclization), but the target compound requires additional steps to install the methanesulfonamidomethyl group .

Mesosulfuron-Methyl ()

Mesosulfuron-methyl (methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoate) shares the methanesulfonamidomethyl substituent but incorporates a pyrimidinyl-sulfonylurea backbone.

  • Bioactivity : Mesosulfuron-methyl is a herbicide targeting acetolactate synthase (ALS), while the target compound’s benzothiadiazole core may confer different mechanisms (e.g., kinase inhibition).
  • Solubility : Both compounds benefit from sulfonamide hydrophilicity, but the cyclohexane-carboxamide in the target may reduce water solubility compared to mesosulfuron-methyl’s benzoate ester .

Cyclohexane-Carboxamide Derivatives ()

G346-0339 (4-({1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide) shares the cyclohexane-carboxamide scaffold but substitutes the benzothiadiazole with a thieno-pyrimidinone group.

  • Applications : G346-0339 is a screening compound for drug discovery, whereas the target’s benzothiadiazole may align with anticancer or antimicrobial research .

Patent Compounds ()

The European patent EP 2 697 207 B1 describes complex cyclohexane-carboxamides with trifluoromethylphenyl and oxazolidinone groups. While these lack benzothiadiazole moieties, they highlight the versatility of cyclohexane-carboxamide scaffolds in medicinal chemistry. The target compound’s simpler structure may offer synthetic advantages but reduced potency compared to patented analogs .

Research Implications and Gaps

  • Synthetic Challenges : The methanesulfonamidomethyl group in the target compound may require specialized coupling reagents, as seen in mesosulfuron-methyl synthesis .
  • Bioactivity Prediction : Structural similarities to ALS inhibitors () and kinase-targeting benzothiadiazoles () suggest testable hypotheses for mechanism-of-action studies.
  • Data Limitations : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Further studies using techniques like SHELX refinement () could elucidate its binding modes.

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